3-(1-Acetylpiperidin-4-yl)propanoic acid

Übersicht

Beschreibung

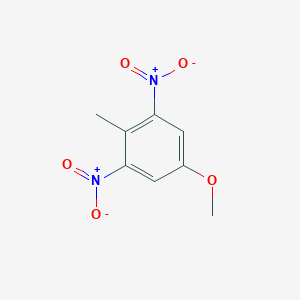

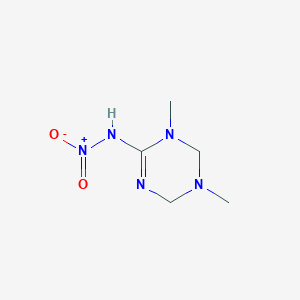

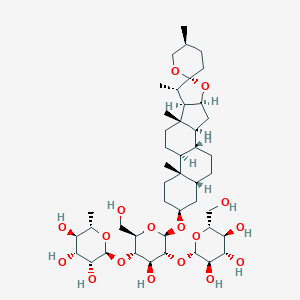

3-(1-Acetylpiperidin-4-yl)propanoic acid is a chemical compound with the molecular formula C10H17NO3 . It is a derivative of piperidine and is comprised of a piperidine ring with an acetyl group attached to the nitrogen atom . The compound has a carboxylic acid functional group at the end of the propionic acid chain .

Molecular Structure Analysis

The molecular structure of 3-(1-Acetylpiperidin-4-yl)propanoic acid includes a piperidine ring with an acetyl group attached to the nitrogen atom and a carboxylic acid functional group at the end of the propionic acid chain . The InChI string of the compound isInChI=1S/C10H17NO3/c1-8(12)11-6-4-9(5-7-11)2-3-10(13)14/h9H,2-7H2,1H3,(H,13,14) . Physical And Chemical Properties Analysis

The molecular weight of 3-(1-Acetylpiperidin-4-yl)propanoic acid is 199.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 199.12084340 g/mol . The topological polar surface area is 57.6 Ų .Wissenschaftliche Forschungsanwendungen

1. Antiproliferative Properties in Cancer Research

- Summary of Application: This compound has been used in the synthesis of novel triphenyltin(IV) compounds with oxaprozin (3-(4,5-diphenyloxazol-2-yl)propanoic acid), HL1, and new propanoic acid derivatives . These compounds have been evaluated for their antiproliferative activity on various tumor cell lines.

- Methods of Application: The ligands represent commercial drugs or their derivatives and the tin complexes have been characterized by standard analytical methods . The in vitro antiproliferative activity of both ligands and organotin(IV) compounds has been evaluated on the following tumour cell lines: human prostate cancer (PC-3), human colorectal adenocarcinoma (HT-29), breast cancer (MCF-7), and hepatocellular cancer (HepG2), as well as on normal mouse embryonic fibroblast cells (NIH3T3) with the aid of MTT (3- (4,5-dimethylthiazol-2-yl)-2,5-12 diphenyltetrazolium bromide) and CV (crystal violet) assays .

- Results or Outcomes: Contrary to the inactive ligand precursors, all organotin(IV) carboxylates showed very good activity with IC 50 values ranging from 0.100 to 0.758 µM . According to the CV assay (IC 50 = 0.218 ± 0.025 µM), complex Ph3SnL1 demonstrated the highest cytotoxicity against the caspase 3 deficient MCF-7 cell line .

2. Piperidine Derivatives in Drug Discovery

- Summary of Application: Piperidine derivatives, including “3-(1-Acetylpiperidin-4-yl)propanoic acid”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- Methods of Application: The piperidine nucleus is a vital fundament in the production of drugs. This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways .

- Results or Outcomes: Piperidine and pyridine complexes comprehend two of the most common heterocyclic fragments present in FDA approved drugs .

3. Synthesis of Derivatives for Antibacterial Activity

- Summary of Application: Derivatives of “3-(1-Acetylpiperidin-4-yl)propanoic acid” have been synthesized for testing their antibacterial activity .

- Results or Outcomes: One of the derivatives, dimethylpyrole containing derivative 17, showed favorable activity against A. baumannii with a MIC (Minimum Inhibitory Concentration) of 16 µg/mL .

4. Reactions with Trifluoroacetic Anhydride

- Summary of Application: “3-(1,2-Dimethylindol-3-yl)propionic acid”, a similar compound to “3-(1-Acetylpiperidin-4-yl)propanoic acid”, has been used in reactions with trifluoroacetic anhydride .

- Methods of Application: The compound was treated with trifluoroacetic anhydride, leading to the formation of 4,4a-dihydro-9-methyl-4a-[2,2,2-trifluoro-1-(2-hydroxy-9-methylcarbazol-3-yl)ethyl]carbazol-2(3H)-one .

- Results or Outcomes: The reaction outcomes depend on the reaction conditions .

Eigenschaften

IUPAC Name |

3-(1-acetylpiperidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-8(12)11-6-4-9(5-7-11)2-3-10(13)14/h9H,2-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWPIRBWBJQAPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Acetylpiperidin-4-yl)propanoic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)

![8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B168643.png)

![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)